molecular formula C11H7NO4S B12499315 4-(2H-1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,5-dione

4-(2H-1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,5-dione

Cat. No.: B12499315
M. Wt: 249.24 g/mol
InChI Key: XGJLNMAORFVSPS-UHFFFAOYSA-N
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Description

4-(2H-1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,5-dione is a complex organic compound characterized by the presence of a benzodioxole ring fused to a thiazolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,5-dione typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with thiazolidine-2,5-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2H-1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2H-1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,5-dione is unique due to the combination of the benzodioxole and thiazolidine-2,5-dione moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in similar compounds .

Properties

Molecular Formula

C11H7NO4S

Molecular Weight

249.24 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,5-dione

InChI

InChI=1S/C11H7NO4S/c13-10-7(12-11(14)17-10)3-6-1-2-8-9(4-6)16-5-15-8/h1-4H,5H2,(H,12,14)

InChI Key

XGJLNMAORFVSPS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)SC(=O)N3

Origin of Product

United States

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